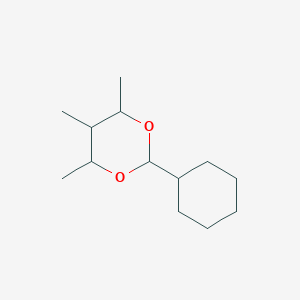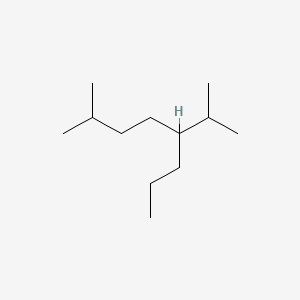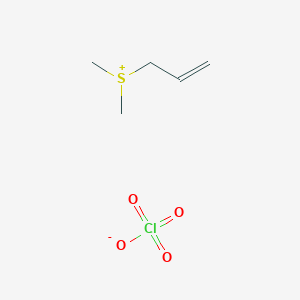
2-Cyclohexyl-4,5,6-trimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-4,5,6-trimethyl-1,3-dioxane is an organic compound characterized by a cyclohexyl group attached to a 1,3-dioxane ring, which is further substituted with three methyl groups at positions 4, 5, and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-4,5,6-trimethyl-1,3-dioxane typically involves the cyclization of appropriate precursors under acidic conditions. One common method is the acid-catalyzed condensation of cyclohexanone with trimethylolpropane, followed by cyclization to form the dioxane ring. The reaction conditions often include the use of strong acids such as sulfuric acid or p-toluenesulfonic acid as catalysts, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors with acid catalysts can enhance the efficiency of the cyclization reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-4,5,6-trimethyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxane ring into more saturated derivatives.
Substitution: The methyl groups and the cyclohexyl ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
2-Cyclohexyl-4,5,6-trimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-4,5,6-trimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxane ring structure allows for specific interactions with biological macromolecules, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-4,6-dione:
Cyclohexane: A simpler cyclic hydrocarbon, cyclohexane lacks the dioxane ring and methyl substitutions, making it less reactive in certain chemical reactions.
Cyclohexanone: This compound contains a cyclohexyl ring with a ketone functional group, differing from the dioxane structure of 2-Cyclohexyl-4,5,6-trimethyl-1,3-dioxane.
Uniqueness
This compound is unique due to its combination of a cyclohexyl group and a highly substituted dioxane ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
61920-27-2 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-cyclohexyl-4,5,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C13H24O2/c1-9-10(2)14-13(15-11(9)3)12-7-5-4-6-8-12/h9-13H,4-8H2,1-3H3 |
InChI Key |
NHFHUFWCXHQQIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(OC1C)C2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate](/img/structure/B14537314.png)

![4-{2-[(3-Methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14537330.png)

![[(Morpholin-4-yl)sulfanyl]propan-2-ylcarbamyl fluoride](/img/structure/B14537339.png)



![1-(4-Fluorophenyl)bicyclo[2.2.1]heptane](/img/structure/B14537363.png)




